molecular formula C9H5ClFNO B597995 3-Chloro-7-fluoroquinolin-4(1H)-one CAS No. 1204810-74-1

3-Chloro-7-fluoroquinolin-4(1H)-one

Cat. No.: B597995
CAS No.: 1204810-74-1
M. Wt: 197.593
InChI Key: WNRGXZJSXHRGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-fluoroquinolin-4(1H)-one is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic core structure, featuring chloro and fluoro substituents, is a key intermediate for constructing more complex molecules with potential pharmacological activity. Compounds based on the quinolin-4(1H)-one structure are extensively investigated for their antitubercular properties. Research indicates that derivatives like 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs act as potent Mycobacterium tuberculosis DNA gyrase inhibitors, a crucial target for antibacterial therapy . The structural motif is also fundamental in fluoroquinolone antibiotics, a class known for its broad-spectrum antibacterial activity . Furthermore, the integration of halogen atoms and the 4-oxo-quinoline core makes this compound a valuable precursor in the synthesis of hybrid molecules for exploring novel anticancer and antifungal agents . Researchers utilize this building block to develop new therapeutic candidates aimed at overcoming drug resistance. This product is intended for research purposes in laboratory settings only. It is not meant for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1204810-74-1

Molecular Formula

C9H5ClFNO

Molecular Weight

197.593

IUPAC Name

3-chloro-7-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H5ClFNO/c10-7-4-12-8-3-5(11)1-2-6(8)9(7)13/h1-4H,(H,12,13)

InChI Key

WNRGXZJSXHRGRY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)NC=C(C2=O)Cl

Synonyms

3-Chloro-7-fluoro-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: 3-Acetyl-7-fluoroquinolin-4(1H)-one

Key Differences :

  • Substituent at Position 3: The acetyl group (COCH₃) in 3-Acetyl-7-fluoroquinolin-4(1H)-one replaces chlorine, introducing steric bulk and altering electronic effects. The acetyl group is moderately electron-withdrawing via resonance, while chlorine exerts stronger inductive electron withdrawal.
  • NMR Shifts : Fluorine and chlorine substituents in the target compound deshield adjacent protons and carbons, leading to distinct ¹H/¹³C NMR shifts compared to the acetyl analog. For example, the 7-fluorine in both compounds causes characteristic downfield shifts in aromatic carbons .

Ring Saturation: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

Key Differences :

  • Substituent Positions : Fluorine at position 6 and chlorine at 7 (vs. 3-Cl/7-F in the target) alter electronic interactions. The cyclopropyl group at N1 introduces steric hindrance, which may affect binding to biological targets.
  • Molecular Weight: The dihydro derivative (C₁₂H₁₁ClFNO, MW = 239.67) is heavier due to the cyclopropyl group and additional hydrogens .

Heterocycle Variation: 2-Chloro-7-methoxyquinazolin-4(3H)-one

Key Differences :

  • Quinazolinone Scaffold: The presence of two nitrogen atoms in the quinazolinone core enhances hydrogen-bonding capacity compared to the single nitrogen in quinolinone.
  • Substituents : Methoxy (OCH₃) at position 7 and chlorine at 2 (vs. 3-Cl/7-F in the target) create distinct electronic profiles. Methoxy is electron-donating, opposing the electron-withdrawing effects of fluorine .
  • Molecular Formula : C₉H₇ClN₂O₂ (MW = 222.62) reflects the additional nitrogen and oxygen atoms .

Heterocyclic Derivatives: MHY2251 (Quinazolinone-Based Inhibitor)

Key Differences :

  • Scaffold: MHY2251 contains a 2,3-dihydroquinazolin-4(1H)-one core, differing from quinolinone in ring structure and nitrogen placement. This scaffold is associated with SIRT1 inhibition, highlighting how heterocycle choice directs biological activity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Heterocycle
3-Chloro-7-fluoroquinolin-4(1H)-one C₉H₄ClFNO ~196.5 3-Cl, 7-F Quinolin-4(1H)-one
3-Acetyl-7-fluoroquinolin-4(1H)-one C₁₁H₇FNO₂ ~204.18 3-COCH₃, 7-F Quinolin-4(1H)-one
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one C₁₂H₁₁ClFNO 239.67 7-Cl, 6-F, 1-cyclopropyl Dihydroquinolin-4(1H)-one
2-Chloro-7-methoxyquinazolin-4(3H)-one C₉H₇ClN₂O₂ 222.62 2-Cl, 7-OCH₃ Quinazolin-4(3H)-one

Table 2: NMR Chemical Shift Trends (Selected Signals)

Compound ¹H NMR (Aromatic Region) ¹³C NMR (Carbonyl/C-F) Source
This compound δ 8.2–8.5 (H-2, H-5) δ 175–180 (C=O), δ 160–165 (C-F)
Sch-642305 (Reference) δ 7.8–8.1 (H-6, H-8) δ 170–175 (C=O)

Research Findings

  • Electronic Effects : Fluorine and chlorine in the target compound enhance electrophilicity, favoring interactions with electron-rich biological targets .
  • Solubility: The dihydroquinolinone analog’s saturated ring improves solubility compared to fully aromatic derivatives .
  • Biological Relevance: Quinazolinones like 2-Chloro-7-methoxyquinazolin-4(3H)-one demonstrate enhanced hydrogen-bonding capacity, critical for enzyme inhibition .

Preparation Methods

Gould-Jacobs Reaction with Substituted Anilines

The Gould-Jacobs reaction remains a cornerstone for synthesizing quinolin-4-one derivatives. For 3-chloro-7-fluoroquinolin-4(1H)-one, 2-chloro-5-fluoroaniline serves as the optimal starting material due to its pre-existing halogen substituents, which align with the target positions post-cyclization. Condensation with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions yields the quinoline ring. Polyphosphoric acid (PPA) at 90–110°C facilitates cyclization, achieving yields of 75–80%.

Reaction Mechanism and Conditions

  • Michael Addition : The aniline reacts with the β-keto ester to form a γ,δ-unsaturated intermediate.

  • Cyclization : PPA promotes intramolecular cyclization, dehydrating the intermediate to form the quinolin-4-one core.

  • Dehydrogenation : Optional oxidation steps may refine aromaticity, though this is often inherent in PPA-mediated reactions.

Critical Parameters :

  • Temperature control (90–110°C) ensures optimal cyclization without side reactions.

  • Excess PPA enhances reaction efficiency but requires careful quenching to isolate the product.

Halogenation Techniques

Direct Halogenation During Cyclization

Incorporating halogens during the cyclization step eliminates post-synthetic modifications. For instance, 2-chloro-5-fluoroaniline directly introduces chlorine and fluorine at positions 3 and 7, respectively, during ring formation. This method bypasses challenges associated with late-stage halogenation, such as regioselectivity and functional group incompatibility.

Post-Cyclization Electrophilic Chlorination

When cyclization yields a non-chlorinated intermediate (e.g., 7-fluoroquinolin-4(1H)-one), electrophilic chlorination at position 3 becomes necessary. N-Chlorosuccinimide (NCS) with FeCl₃ as a Lewis acid selectively chlorinates the meta position relative to the ketone group.

Optimized Conditions :

  • Solvent: Dichloromethane or DMF.

  • Temperature: 80°C for 6–8 hours.

  • Yield: 60–65%, with minor byproducts from ortho/para chlorination.

Alternative Synthetic Routes

Halogen Exchange Reactions

Starting from 3-bromo-7-fluoroquinolin-4(1H)-one , halogen exchange with CuCl in dimethylformamide (DMF) at 120°C replaces bromine with chlorine, achieving 85% yield. This method is advantageous for substrates sensitive to harsh cyclization conditions.

Nucleophilic Substitution on Pre-Halogenated Intermediates

While less common for chlorine, nucleophilic substitution can introduce fluorine post-cyclization. However, this approach is limited by the poor nucleophilicity of fluoride ions and typically requires activating groups (e.g., nitro) for successful displacement.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for scalability and reproducibility. Key steps include:

  • Automated Feed Systems : Precise delivery of 2-chloro-5-fluoroaniline and β-keto esters.

  • In-Line Cyclization : PPA is circulated through heated reactors (100–110°C) for real-time product formation.

  • Downstream Purification : Liquid-liquid extraction and crystallization yield pharmaceutical-grade material.

Advantages :

  • 20–30% higher throughput compared to batch processes.

  • Reduced solvent waste and energy consumption.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)ConditionsLimitations
Gould-Jacobs Cyclization2-Chloro-5-fluoroanilineCyclization, Dehydration75–80PPA, 90–110°CRequires halogenated aniline
Electrophilic Chlorination7-Fluoroquinolin-4(1H)-oneNCS/FeCl₃60–65DMF, 80°CRegioselectivity challenges
Halogen Exchange3-Bromo-7-fluoroquinolin-4(1H)-oneCuCl, DMF85120°C, 12hBromine precursor required

Challenges and Optimization

Regioselectivity in Halogenation

The ketone group at position 4 directs electrophiles to meta positions (1, 3, 5, 7). However, competing ortho/para pathways necessitate catalysts like FeCl₃ to enhance selectivity for position 3. Computational modeling (DFT) predicts charge distribution, aiding reagent selection for improved yields.

Purification of Halogenated Intermediates

Chromatographic separation on silica gel with chloroform:methanol (9:1) effectively isolates this compound from dihalogenated byproducts. Recrystallization in ethyl acetate/hexane mixtures further enhances purity (>98%).

Q & A

Q. What are the established synthetic pathways for 3-Chloro-7-fluoroquinolin-4(1H)-one?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Halogenation : Introduction of chlorine and fluorine groups via electrophilic substitution or nucleophilic displacement reactions using reagents like POCl₃ or fluorinating agents (e.g., Selectfluor®).
  • Cyclization : Formation of the quinolinone core using acid- or base-catalyzed cyclization of intermediate precursors.
  • Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure high purity .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • X-ray crystallography : Refinement using SHELXL (for small molecules) to resolve bond lengths, angles, and hydrogen bonding networks .
  • Spectroscopic methods :
  • NMR : 1^1H and 13^13C NMR to identify substituent positions (e.g., fluorine’s deshielding effects at ~160 ppm in 19^19F NMR).
  • Mass spectrometry (HRMS) : Accurate mass determination to verify molecular formula .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to enhance yield and purity?

Systematic optimization includes:

  • Reaction condition screening : Temperature (e.g., 80–120°C for cyclization), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-toluenesulfonic acid for acid-catalyzed steps).
  • Design of Experiments (DoE) : Factorial designs to identify interactions between variables (e.g., temperature/pH effects on halogenation efficiency).
  • In-line analytics : Use of HPLC or GC-MS to monitor reaction progress and minimize side products .

Q. How can researchers resolve discrepancies in crystallographic data during structure determination?

Contradictions (e.g., disordered atoms, twinning) are addressed via:

  • Re-refinement with SHELXL : Adjusting occupancy factors or applying restraints for disordered regions.
  • Validation tools : PLATON or R1/R2 factor analysis to assess data quality.
  • Complementary techniques : Cross-validate with spectroscopic data (e.g., NMR coupling constants to confirm substituent positions) .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates.
  • Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .

Q. How does the electronic configuration of this compound influence its reactivity?

  • Electron-withdrawing effects : Fluorine and chlorine substituents decrease electron density at the quinolinone core, enhancing electrophilic reactivity at the 4-position.
  • Hydrogen-bonding networks : The carbonyl group at C4 participates in H-bonding, affecting solubility and intermolecular interactions in crystalline states .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.